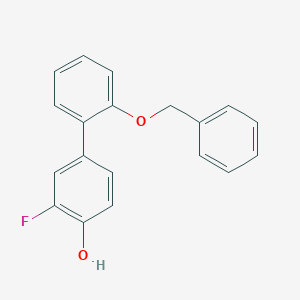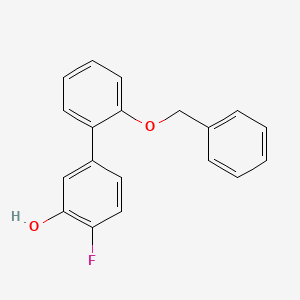
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, often referred to as DMSPF, is an organic compound with a molecular formula of C10H11FNO2S. It is a colorless, crystalline solid, with a melting point of 97-98 °C. DMSPF is a derivative of phenol, containing a fluorine atom bound to the phenolic oxygen atom, and a dimethylsulfamoyl group attached to the benzene ring. It has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds and the study of biochemical and physiological effects.
科学研究应用
DMSPF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of drugs. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, anti-inflammatory drugs, and antiviral agents.
作用机制
The mechanism of action of DMSPF is not fully understood, but it is believed to involve the activation of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the synthesis of neurotransmitters, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSPF are not fully understood, but it has been shown to have a variety of effects on cells, including the modulation of cell proliferation, cell death, and gene expression. It has also been shown to have an effect on the metabolism of drugs, and to modulate the activity of certain enzymes.
实验室实验的优点和局限性
The use of DMSPF in laboratory experiments has several advantages, including the fact that it is relatively inexpensive and easy to obtain, and that it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not soluble in water, and must be dissolved in an organic solvent before use.
未来方向
The use of DMSPF in laboratory experiments is still in its infancy, and there are a number of potential future directions for research. These include the development of more efficient synthesis methods, the study of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research into the mechanism of action of DMSPF could lead to the development of new drugs and therapies. Finally, further research into the toxicity of DMSPF could lead to safer and more effective laboratory experiments.
合成方法
The synthesis of DMSPF typically involves the reaction of 5-bromo-3-fluorophenol with dimethyl sulfate and a base such as sodium hydroxide. The reaction is conducted in an anhydrous solvent such as dichloromethane, and yields DMSPF as a white crystalline solid. This method has been used for the synthesis of a variety of other fluorophenols, including 3-fluorophenol, 4-fluorophenol, and 5-fluorophenol.
属性
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXWOXDDGCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














